molecular formula C21H16FN3O3S B2869560 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide CAS No. 1797729-31-7

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide

Cat. No. B2869560
CAS RN: 1797729-31-7
M. Wt: 409.44
InChI Key: XQDJOPWMNCVHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

A study by Fallah-Tafti et al. (2011) described the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with structural similarities to the chemical , for their Src kinase inhibitory and anticancer activities. These compounds were found to inhibit c-Src kinase and showed promising inhibition of cell proliferation in various cancer cell lines, including human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. This highlights the potential therapeutic applications of such compounds in cancer treatment (Fallah-Tafti et al., 2011).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

Stec et al. (2011) investigated the structure-activity relationships of PI3K/mTOR dual inhibitors, focusing on improving metabolic stability by exploring various 6,5-heterocycles. Their work, while not directly mentioning the exact chemical compound, involves structural analogs that aim to address metabolic deacetylation issues, suggesting the importance of such compounds in the development of cancer therapeutics with enhanced stability (Stec et al., 2011).

Peripheral Benzodiazepine Receptor Study

Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted compounds for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), compared to central benzodiazepine receptors (CBRs). These compounds, including radiolabeled versions, showed potential for use in imaging PBR expression in neurodegenerative disorders, demonstrating the compound's relevance in neurological research (Fookes et al., 2008).

Antimicrobial and Antibacterial Activities

Juddhawala et al. (2011) discussed the synthesis and evaluation of N-chloro aryl acetamide substituted thiazole and 2,4-thazolidinedione derivatives for their in vitro antibacterial activity against various bacterial strains. This research illustrates the potential of such compounds in developing new antibacterial agents (Juddhawala et al., 2011).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c22-15-7-3-1-5-13(15)21-24-17(12-29-21)14-6-2-4-8-16(14)23-18(26)11-25-19(27)9-10-20(25)28/h1-8,12H,9-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDJOPWMNCVHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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